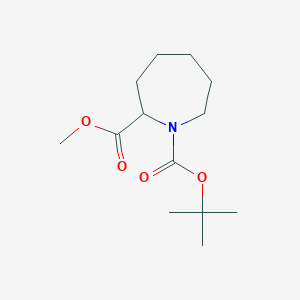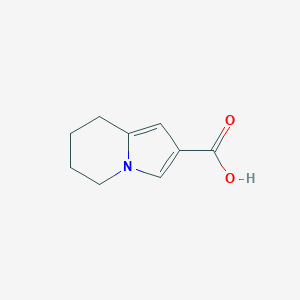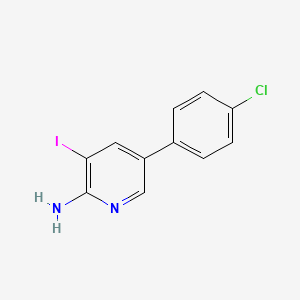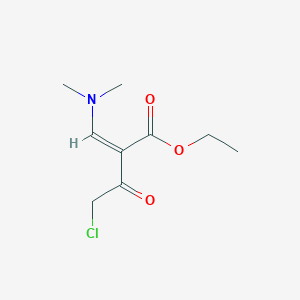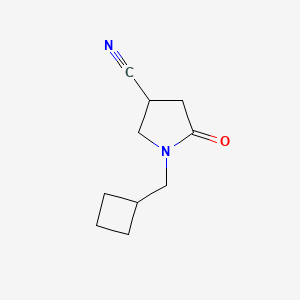
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
Overview
Description
The compound “1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile” is an organic compound containing a pyrrolidine ring, a cyclobutyl group, and a nitrile group . Pyrrolidine is a five-membered ring with one nitrogen atom, cyclobutyl is a four-membered carbon ring, and a nitrile group contains a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and cyclobutyl rings would give the molecule a certain degree of rigidity, while the nitrile group would likely be a site of reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives have been synthesized and structurally analyzed, contributing to understanding the molecular structure and optical properties of compounds like 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile. These studies include spectroscopic analysis and X-ray diffraction methods to determine compound structures (Cetina, Tranfić, Sviben, & Jukić, 2010).
Antimicrobial Activity
- Novel pyrrolidine-3-carbonitrile derivatives, a category to which 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile belongs, have been evaluated for their antimicrobial activity. The structures of these derivatives are derived from various chemical reactions, suggesting their potential in developing antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
Chemical Transformations
- Research on cyclopenta[c]pyrroles, closely related to pyrrolidine-3-carbonitriles, demonstrates their potential for chemical transformations. These studies provide insights into the reactivity and transformation possibilities of compounds like 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Bell, Oesterlin, Geolotte, Hlavac, & Crain, 1977).
Optical and Electronic Properties
- The study of pyridine derivatives, including their structural, optical, and junction characteristics, provides insights into the electronic properties of similar compounds. This research can be instrumental in understanding the electronic behavior of 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-4-10(13)12(7-9)6-8-2-1-3-8/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDLBCZWIAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
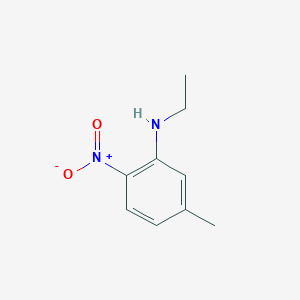
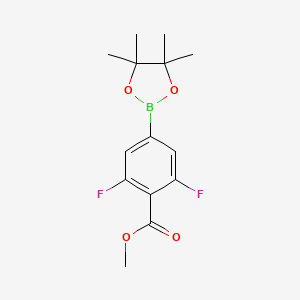
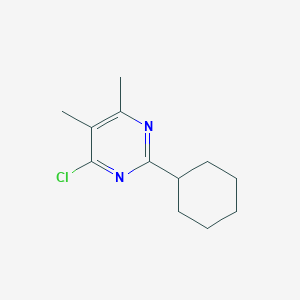
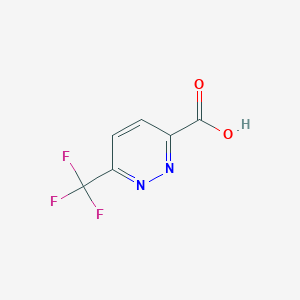
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
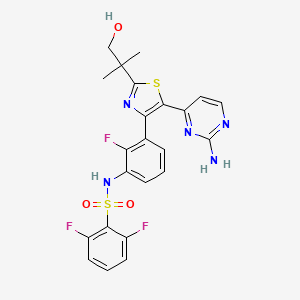
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)
